Cas no 2228791-49-7 (3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine)

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine is a versatile organic compound with a 3-fluoropyridin-3-yl group attached to a 3-methylbutan-1-amine backbone. This compound exhibits unique chemical properties, making it suitable for various synthetic applications. Its structural design facilitates efficient reactions, enhancing its utility in organic synthesis. The presence of the 3-fluoropyridin-3-yl group contributes to its distinctive reactivity, while the 3-methylbutan-1-amine group offers flexibility in chemical transformations.
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine structure
2228791-49-7 structure
商品名:3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
CAS番号:2228791-49-7
MF:C10H15FN2
メガワット:182.237905740738
CID:5926288
PubChem ID:165617720

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
    • EN300-1823507
    • 2228791-49-7
    • インチ: 1S/C10H15FN2/c1-10(2,5-6-12)8-4-3-7-13-9(8)11/h3-4,7H,5-6,12H2,1-2H3
    • InChIKey: GYONASXUEJEMBT-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC=CN=1)C(C)(C)CCN

計算された属性

  • せいみつぶんしりょう: 182.12192665g/mol
  • どういたいしつりょう: 182.12192665g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 38.9Ų

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1823507-0.5g
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
2228791-49-7
0.5g
$1440.0 2023-09-19
Enamine
EN300-1823507-1.0g
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
2228791-49-7
1g
$1500.0 2023-06-03
Enamine
EN300-1823507-0.1g
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
2228791-49-7
0.1g
$1320.0 2023-09-19
Enamine
EN300-1823507-5g
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
2228791-49-7
5g
$4349.0 2023-09-19
Enamine
EN300-1823507-10g
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
2228791-49-7
10g
$6450.0 2023-09-19
Enamine
EN300-1823507-1g
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
2228791-49-7
1g
$1500.0 2023-09-19
Enamine
EN300-1823507-0.25g
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
2228791-49-7
0.25g
$1381.0 2023-09-19
Enamine
EN300-1823507-2.5g
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
2228791-49-7
2.5g
$2940.0 2023-09-19
Enamine
EN300-1823507-10.0g
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
2228791-49-7
10g
$6450.0 2023-06-03
Enamine
EN300-1823507-0.05g
3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine
2228791-49-7
0.05g
$1261.0 2023-09-19

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine 関連文献

3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228791-49-7 and Product Name: 3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine

The compound with CAS No. 2228791-49-7 and the product name 3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a fluoropyridine moiety and a methyl-substituted amine group contributes to its distinctive chemical properties, making it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds incorporating fluorinated heterocycles. The fluoropyridine ring in this compound is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity towards biological targets. This feature is especially relevant in the design of small-molecule drugs, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy. The 2-fluoropyridin-3-yl substituent, in particular, has been extensively studied for its role in modulating receptor interactions and improving drug-like properties.

The 3-methylbutan-1-amine backbone of the compound introduces an additional layer of complexity, which can influence its solubility, bioavailability, and overall pharmacological activity. This structural motif is often employed in drug design to achieve specific pharmacokinetic profiles, such as enhanced blood-brain barrier penetration or prolonged circulation time. The combination of these features makes 3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine a promising candidate for further investigation in various therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The fluoropyridine moiety, when integrated into a drug-like scaffold, has been shown to exhibit potent interactions with enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated that fluorinated pyridines can enhance binding affinity by modulating electronic distributions and steric interactions. This knowledge has been instrumental in the development of novel therapeutics targeting diseases such as cancer, inflammation, and neurological disorders.

The methyl-substituted amine group in this compound also plays a pivotal role in its pharmacological profile. Amines are common pharmacophores in medicinal chemistry, often serving as hydrogen bond donors or acceptors that facilitate receptor binding. The introduction of a methyl group can further stabilize the amine moiety, improving its resistance to metabolic degradation. This feature is particularly advantageous in the design of long-acting drugs that require sustained biological activity.

Current research efforts are focused on exploring the synthetic pathways and derivatives of this compound to optimize its therapeutic potential. Techniques such as combinatorial chemistry and high-throughput screening have been employed to identify novel analogs with enhanced efficacy and reduced toxicity. The fluoropyridine-based compounds are of particular interest due to their ability to modulate key biological targets while maintaining favorable pharmacokinetic properties.

The development of 3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine aligns with broader trends in pharmaceutical innovation, where there is an increasing emphasis on rational drug design and structure-based optimization. By leveraging advances in synthetic chemistry and biopharmaceutical understanding, researchers aim to create molecules that not only exhibit high potency but also possess improved safety profiles. This compound exemplifies the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in driving progress towards effective new treatments.

Future studies are likely to delve deeper into the mechanistic aspects of this compound's action, particularly its interactions with cellular receptors and enzymes. Understanding these interactions at a molecular level will provide critical insights into its therapeutic potential and help guide the development of next-generation derivatives. Additionally, preclinical trials will be essential to evaluate its safety and efficacy in vivo, paving the way for potential clinical applications.

In conclusion, 3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine (CAS No. 2228791-49-7) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features offer promising opportunities for therapeutic development across multiple disease areas. As research continues to uncover new applications for fluorinated heterocycles like this one, it is expected that compounds such as this will play an increasingly important role in addressing unmet medical needs.

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